REACTION_CXSMILES
|
O[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]=[CH:4][C:3]=1[N+:12]([O-:14])=[O:13].P(Cl)(Cl)(Cl)=O.C(N(CC)CC)C.[CH2:27]([NH2:31])[CH:28]([CH3:30])[CH3:29].Cl>CN(C)C=O>[CH2:27]([NH:31][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]=[CH:4][C:3]=1[N+:12]([O-:14])=[O:13])[CH:28]([CH3:30])[CH3:29]
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Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C=NC2=CC=CC=C12)[N+](=O)[O-]
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Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
44.3 g
|
Type
|
reactant
|
Smiles
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P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
159.6 g
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
|
Name
|
|
Quantity
|
21.2 g
|
Type
|
reactant
|
Smiles
|
C(C(C)C)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C)C)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was heated on a steam bath for about 15 minutes
|
Duration
|
15 min
|
Type
|
ADDITION
|
Details
|
was then poured onto ice
|
Type
|
CUSTOM
|
Details
|
After neutralization with saturated sodium bicarbonate solution, the resulting light-colored solid was separated by filtration
|
Type
|
WASH
|
Details
|
washed sequentially with a saturated sodium bicarbonate solution and water
|
Type
|
DISSOLUTION
|
Details
|
The solid was dissolved in methylene chloride
|
Type
|
CUSTOM
|
Details
|
the solution obtained
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over sodium chloride
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
transferred to a 2 l erlenmeyer flask
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated on a steam bath for about 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The methylene chloride was removed by rotary evaporation
|
Type
|
ADDITION
|
Details
|
Water was added to the residue
|
Type
|
CUSTOM
|
Details
|
obtained
|
Type
|
DISSOLUTION
|
Details
|
to dissolve the residue
|
Type
|
FILTRATION
|
Details
|
The solution was filtered
|
Type
|
FILTRATION
|
Details
|
The resulting yellow solid was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)C)NC1=C(C=NC2=CC=CC=C12)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 73.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 111.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |